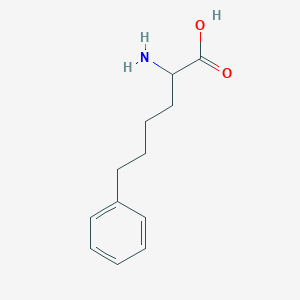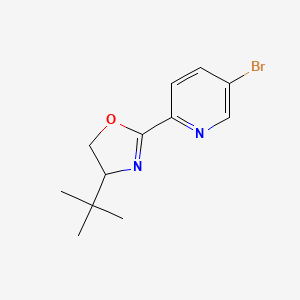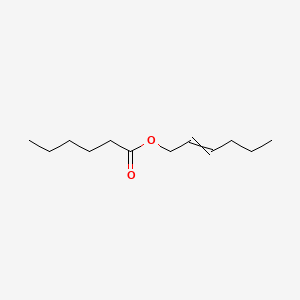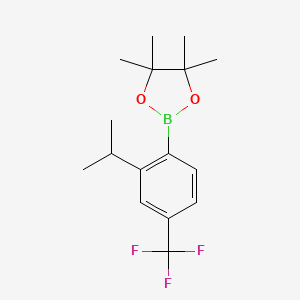
Boc-Arg(Z)-OSu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester: (Boc-Arg(Z)-OSu) is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the amino group of arginine, preventing unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group, which serve as protecting groups for the amino and guanidino groups of arginine, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester typically involves the following steps:
Protection of the Amino Group: The amino group of arginine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Guanidino Group: The guanidino group of arginine is protected using the benzyloxycarbonyl (Z) group. This is done by reacting the Boc-protected arginine with benzyl chloroformate (CbzCl) in the presence of a base.
Activation of the Carboxyl Group: The carboxyl group of the protected arginine is activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic and hydrogenation conditions, respectively. Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while Z deprotection is done using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Deprotection Reactions: Trifluoroacetic acid (TFA) for Boc deprotection and hydrogenation with palladium on carbon (Pd/C) for Z deprotection.
Major Products:
Substitution Reactions: The major products are peptides or peptide derivatives where the N-hydroxysuccinimide ester group is replaced by the nucleophile.
Deprotection Reactions: The major products are the free amino and guanidino groups of arginine after removal of the Boc and Z protecting groups.
Aplicaciones Científicas De Investigación
Chemistry: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins. It serves as a key intermediate in the synthesis of complex peptides by protecting the reactive groups of arginine during the coupling reactions.
Biology: In biological research, the compound is used to synthesize peptide-based inhibitors and substrates for studying enzyme activities and protein-protein interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester is used in the synthesis of peptide-based vaccines and diagnostic agents. It plays a crucial role in the development of targeted therapies for various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs and active pharmaceutical ingredients (APIs). It is also utilized in the synthesis of cosmetic peptides and bioactive peptides for nutraceuticals.
Mecanismo De Acción
The mechanism of action of N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester involves the activation of the carboxyl group of arginine, making it more reactive towards nucleophiles. The N-hydroxysuccinimide ester group facilitates the formation of amide bonds with amines, leading to the synthesis of peptides. The Boc and Z protecting groups prevent unwanted side reactions by shielding the amino and guanidino groups of arginine during the synthesis process.
Comparación Con Compuestos Similares
N-tert-Butoxycarbonyl-L-arginine N-hydroxysuccinimide ester (Boc-Arg-OSu): Similar to N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester but lacks the Z protecting group on the guanidino group.
N-tert-Butoxycarbonyl-Nω-p-toluenesulfonyl-L-arginine N-hydroxysuccinimide ester (Boc-Arg(Tos)-OSu): Uses a p-toluenesulfonyl (Tos) group instead of the Z group for protecting the guanidino group.
N-tert-Butoxycarbonyl-Nω-2,4-dinitrophenyl-L-arginine N-hydroxysuccinimide ester (Boc-Arg(Dnp)-OSu): Uses a 2,4-dinitrophenyl (Dnp) group for protecting the guanidino group.
Uniqueness: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester is unique due to the presence of both Boc and Z protecting groups, which provide dual protection for the amino and guanidino groups of arginine. This dual protection enhances the stability and reactivity of the compound, making it highly suitable for complex peptide synthesis.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKDQDAGZLXYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-9-{2,2-di-tert-butyl-7-[(tert-butyldimethylsilyl)oxy]-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl}-1H-purin-6-one](/img/structure/B12512112.png)



![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride](/img/structure/B12512133.png)
![2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid](/img/structure/B12512144.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B12512162.png)
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)
![N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B12512172.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)

